molecular formula C23H18 B14465976 Naphthalene, 3-methyl-1,2-diphenyl- CAS No. 72292-07-0

Naphthalene, 3-methyl-1,2-diphenyl-

Cat. No.: B14465976
CAS No.: 72292-07-0
M. Wt: 294.4 g/mol
InChI Key: VGZWLJNQRSFELA-UHFFFAOYSA-N
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Description

Naphthalene, 3-methyl-1,2-diphenyl-, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a methyl group at position 3 and two phenyl groups at positions 1 and 2. This compound belongs to a class of structurally complex aromatic systems, where the addition of substituents significantly alters its physicochemical and toxicological properties compared to unsubstituted naphthalene. The bulky phenyl substituents likely reduce volatility and increase molecular weight, influencing environmental persistence and reactivity.

Properties

CAS No.

72292-07-0

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

3-methyl-1,2-diphenylnaphthalene

InChI

InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3

InChI Key

VGZWLJNQRSFELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.

    Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.

Mechanism of Action

The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of naphthalene derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties
Naphthalene C₁₀H₈ 128.17 None Volatile, carcinogenic
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl at position 1 Lower volatility than naphthalene
2-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl at position 2 Similar to 1-methylnaphthalene
1,2-Dimethylnaphthalene C₁₂H₁₂ 156.23 Methyl at positions 1 and 2 Higher lipophilicity
3-Methyl-1,2-Diphenyl- C₂₃H₁₈* ~294.39* Methyl at 3; phenyl at 1 and 2 Reduced solubility, higher thermal stability

*Estimated based on structural analogs (e.g., 3-methyl-1,2-bis(sec-butyl)naphthalene: C₁₉H₂₆, 254.41 ).

Reactivity and Degradation

  • Dimerization Kinetics : Xylylene derivatives (e.g., 3-methyl-1,2-xylylene) exhibit second-order dimerization rate constants (25°C) of ~1.5 × 10³ M⁻¹s⁻¹ in acetonitrile, influenced by steric hindrance from substituents . The bulky phenyl groups in 3-methyl-1,2-diphenylnaphthalene may further slow dimerization compared to methyl-substituted analogs.
  • Environmental Fate : Simpler methylnaphthalenes undergo biodegradation and photolysis, but diaryl-substituted derivatives like 3-methyl-1,2-diphenyl- are expected to persist longer due to increased hydrophobicity .

Toxicological Profiles

  • Naphthalene: Classified as a possible human carcinogen (Group 2B by IARC), with respiratory and hematological effects in mammals .
  • Methylnaphthalenes (1- and 2- isomers) : Show similar toxicity profiles, including hepatic and renal effects in rodents at high doses .
  • 3-Methyl-1,2-Diphenyl-: No direct toxicity data are available in the evidence.

Notes on Data Limitations and Future Research

  • The provided evidence lacks explicit studies on 3-methyl-1,2-diphenylnaphthalene, necessitating extrapolation from structural analogs.
  • Further research is needed to elucidate its synthesis, environmental partitioning, and chronic toxicity.

Q & A

Q. What non-invasive methods quantify naphthalene emissions from contaminated materials?

  • Methodological Answer : Headspace sampling with thermal desorption-GC/MS allows emission rate calculations (µg/m³/hour). Apply Fick’s law of diffusion to model indoor air concentrations, ensuring compliance with occupational exposure limits (e.g., OSHA PEL: 10 ppm) .

Tables for Quick Reference

Table 1. Key Health Outcomes in Systematic Reviews
Systemic Effects
Exposure Routes
Species
Data Sources
Reference
Table 2. Risk-of-Bias Assessment Tiers
Tier
High Confidence
Moderate
Low
Very Low
Reference

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